Methyl 4,6-dichloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,6-dichloro-1H-indole-2-carboxylate is a trisubstituted indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, in particular, is used in the preparation of various biologically active molecules .
Mechanism of Action
Target of Action
Methyl 4,6-dichloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
For instance, it’s recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The chloro groups at positions 4 and 6 can be substituted by nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .
Scientific Research Applications
Methyl 4,6-dichloro-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methyl-1H-indole
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Methyl 4,6-dichloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at positions 4 and 6 enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
methyl 4,6-dichloro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODBNXVEZUPHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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